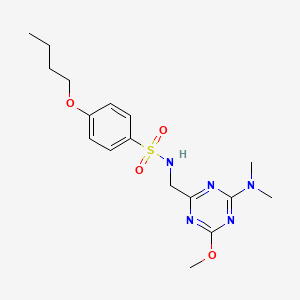
4-butoxy-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a complex organic compound with applications in various scientific fields. This article delves into the preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide involves multiple steps. The process typically begins with the preparation of intermediate compounds, followed by specific reaction conditions to achieve the final product. These conditions often include controlled temperatures, pH levels, and the use of catalysts to ensure the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using automated reactors and continuous flow systems. This ensures consistency in product quality and allows for efficient utilization of resources. The industrial process may also involve purification steps, such as crystallization or chromatography, to obtain a high-purity final product.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: : Reduction reactions may yield amine derivatives or other reduced products.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Reagents such as strong acids, bases, and oxidizing or reducing agents are commonly used in these reactions. Conditions often involve specific temperatures, solvent choices, and reaction times to achieve optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while substitution reactions could produce a variety of sulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-butoxy-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is used as a reagent in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology
In biological research, this compound can be utilized to study enzyme inhibition and protein interactions due to its structural features that mimic biological molecules.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, including antimicrobial and anticancer properties.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
Molecular Targets
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its structure allows it to bind to active sites or inhibit specific biochemical pathways.
Pathways Involved
The pathways involved in its mechanism of action include those related to enzyme inhibition, signal transduction, and cellular metabolism. By disrupting these pathways, the compound can affect cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and triazine-based molecules. Examples include 4-butoxybenzenesulfonamide and N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide.
Uniqueness
The uniqueness of 4-butoxy-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide lies in its specific combination of functional groups, which provide distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-butoxy-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4S/c1-5-6-11-26-13-7-9-14(10-8-13)27(23,24)18-12-15-19-16(22(2)3)21-17(20-15)25-4/h7-10,18H,5-6,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBDZSFQDFSSAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
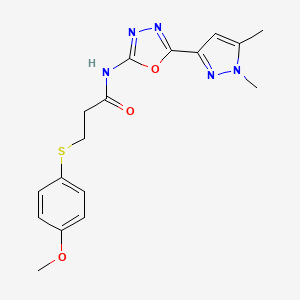
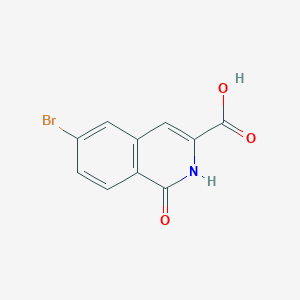
amino]thiophene-2-carboxylic acid](/img/structure/B2771751.png)

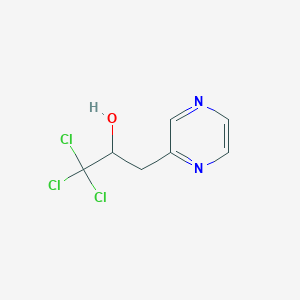
![5,7-Dichlorobenzo[d]oxazol-2(3H)-one](/img/structure/B2771758.png)
![2-(4-ethoxyphenyl)-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2771759.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2771761.png)
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2771762.png)
![1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2771763.png)
![4-[3-(methoxycarbonyl)-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl]benzoic acid](/img/structure/B2771764.png)
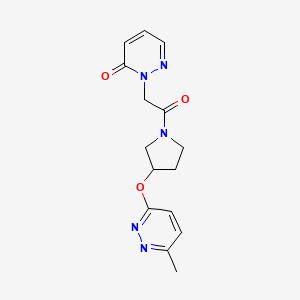
![N-(3-chloro-4-methylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2771767.png)
![1-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2771769.png)
